![molecular formula C19H17ClN2O2S B4419894 2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide
Descripción general
Descripción
2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide inhibits the activity of JMJD3 by binding to its active site and preventing the demethylation of histone H3 lysine 27 (H3K27). H3K27 demethylation is a critical step in the epigenetic regulation of gene expression, and the inhibition of JMJD3 by this compound results in the upregulation of genes that are normally repressed by H3K27 methylation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory responses have also been shown to be inhibited by this compound, as it reduces the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have a neuroprotective effect in animal models of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide is its specificity for JMJD3, which allows for the targeted inhibition of this histone demethylase. However, this compound has a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, the synthesis of this compound is relatively complex, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and viral infections. Finally, the development of more efficient synthesis methods for this compound may increase its availability for research purposes.
Aplicaciones Científicas De Investigación
2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. JMJD3 is overexpressed in many types of cancer and is involved in the regulation of inflammatory responses. Therefore, this compound has been studied as a potential therapeutic agent for cancer and inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(2-quinolin-8-yloxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-25-14-7-8-16(20)15(12-14)19(23)22-10-11-24-17-6-2-4-13-5-3-9-21-18(13)17/h2-9,12H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASRMHRRIKPXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



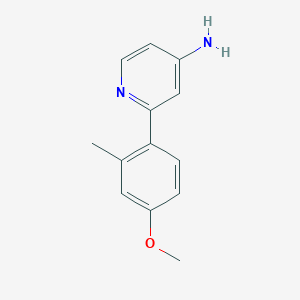
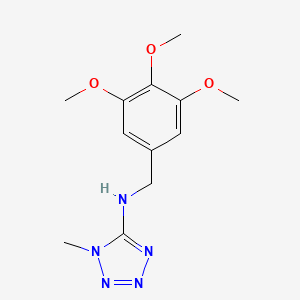
![2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B4419834.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4419837.png)
![N-cyclohexyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4419841.png)
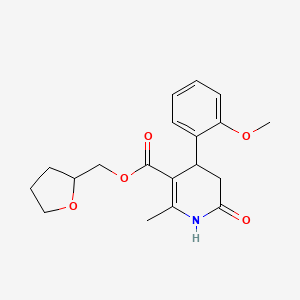
![5,7-dimethyl-3-[(tetrahydrofuran-2-ylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4419852.png)
![3-[(benzylamino)sulfonyl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4419861.png)
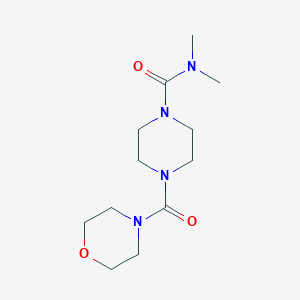
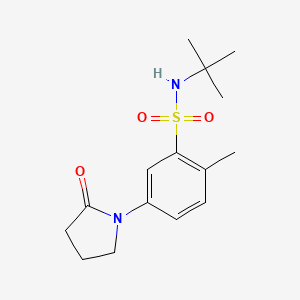

![2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol](/img/structure/B4419896.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419899.png)
![N-[4-(2-furoylamino)benzyl]-2-furamide](/img/structure/B4419907.png)